2-(N-Ethylanilino)ethanol

Beschreibung

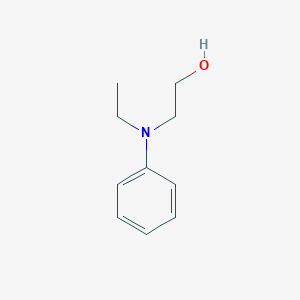

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(N-ethylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-11(8-9-12)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVGFUIWHXLVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059056 | |

| Record name | Ethanol, 2-(ethylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-50-2 | |

| Record name | 2-(Ethylphenylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-Ethylanilino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-Ethylanilino)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(ethylphenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(ethylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-ethylanilino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-ETHYLANILINO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701MZN270P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(N-Ethylanilino)ethanol CAS number 92-50-2

An In-depth Technical Guide: 2-(N-Ethylanilino)ethanol (CAS 92-50-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 92-50-2, is an organic compound belonging to the amino alcohol and aniline (B41778) derivative families.[1] Its chemical structure, featuring both a hydroxyl group and a tertiary amine, imparts unique reactivity, making it a valuable intermediate in various fields of chemical synthesis.[2] This document provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols, with a focus on its relevance in the dye industry, materials science, and emerging potential in drug development.

Chemical Identification and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. This compound is a low-melting solid or a clear yellow liquid, which may darken upon storage.[1][3][4]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 92-50-2 | [1][5] |

| Molecular Formula | C₁₀H₁₅NO | [1][6] |

| Molecular Weight | 165.23 g/mol | [1][5] |

| IUPAC Name | This compound | [7] |

| Synonyms | N-Ethyl-N-hydroxyethylaniline, 2-(Ethylphenylamino)ethanol, Ethylphenylethanolamine | [1][8][9] |

| Appearance | Clear colorless to yellow/orange liquid; may be a low melting solid. Product may darken in storage. | [1][3][4] |

| Form | Solid | [5] |

| Melting Point | 33 - 38 °C (lit.) | [1][3][5] |

| Boiling Point | 268 - 276 °C (lit.) | [1][3][5] |

| Density | 1.020 g/cm³ | [1][3] |

| Flash Point | 120 °C | [1][3][10] |

| Water Solubility | 4.975 g/L at 20 °C | [1][4][10] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [1][10] |

| Refractive Index | 1.5605 - 1.5625 |[1][4] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the reaction of N-ethylaniline with ethylene (B1197577) oxide. A patented method highlights a solvent-free approach using taurine (B1682933) as a catalyst, which is noted for its high efficiency and environmental benefits.[11] An older method involves the reaction of N-ethylaniline with chloroethanol in a polar solvent in the presence of an inorganic base, though this process generates more wastewater.[11]

Applications and Research Focus

Dye and Pigment Industry

The most prominent application of this compound is as a key intermediate in the synthesis of azo dyes.[1][12] It serves as a coupling component that reacts with diazonium salts to form stable, vibrant azo compounds.[4][5] A notable example is its use in the preparation of N-ethyl-N-(2-hydroxylethyl)-4-(2-cyano-4-nitrophenylazo)aniline (AZ1), a chromophore used in textiles, plastics, and printing inks.[4][5][13]

Materials Science

In the field of materials science, this compound is utilized in the synthesis of nonlinear optical (NLO) chromophores.[4][5] It can be coupled with various molecules, such as 2-amino-5-formylthiophene, to create materials with specific light-modulating properties for potential use in optoelectronic devices.[5]

Pharmaceutical and Drug Development

Emerging research has identified this compound as a selective ErbB2 (Neu) inhibitor and an apoptosis inducer.[] The ErbB2 receptor is a member of the epidermal growth factor receptor family and is a well-established target in cancer therapy, particularly in breast cancer. Its ability to inhibit this receptor and induce programmed cell death suggests a potential therapeutic application, making it a compound of interest for further investigation in drug discovery and development.[]

Experimental Protocols

Synthesis of this compound via Ethoxylation

This protocol is adapted from a patented, solvent-free method.[11][15]

Reactants:

-

N-ethylaniline (e.g., 200 mol)

-

Ethylene oxide (e.g., 202 mol)

-

Taurine (catalyst, e.g., 1.9 mol)

Procedure:

-

Purge a suitable autoclave with nitrogen gas to create an inert atmosphere.

-

Charge the autoclave with N-ethylaniline, ethylene oxide, and the taurine catalyst.

-

Seal the autoclave, ensuring the lid is securely fastened.

-

Begin heating the mixture at a controlled rate (e.g., 1 °C/min) until the temperature reaches approximately 102 °C.

-

Discontinue heating. The exothermic reaction will cause the temperature to rise naturally to around 133 °C.[15]

-

Maintain the reaction mixture at 133 °C for a duration of 4 hours to ensure completion.[15]

-

After the reaction period, cool the mixture down to 40 °C.

-

Discharge the resulting product, N-ethyl-N-hydroxyethylaniline. The reported yield for this method is high (e.g., 99%).[11]

Characterization and Analytical Methods

While specific experimental protocols for analysis are not detailed in the provided literature, standard analytical techniques are used for quality control and characterization:

-

Gas Chromatography (GC): Used to determine the purity of the compound, with commercial grades often exceeding 97-98%.[8][16]

-

Spectroscopy:

Visualizations

Synthesis Workflow

Caption: Synthesis of this compound.

Application in Azo Dye Synthesis

Caption: Role in Azo Dye (AZ1) Synthesis.

Potential Pharmacological Pathway

Caption: Potential Mechanism as an ErbB2 Inhibitor.

Safety and Handling

This compound is considered hazardous and requires careful handling.[3] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[8][15][18]

Table 2: Hazard Information and PPE

| Category | Details | Reference |

|---|---|---|

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

| Signal Word | Warning | [5][8] |

| Precautionary Statements | P261 (Avoid breathing dust), P270 (Do not eat, drink or smoke when using), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [5][18] |

| Personal Protective Equipment (PPE) | Eyeshields, protective gloves, dust mask type N95 (US) | [5] |

| Storage | Keep container tightly closed in a dry, well-ventilated place. Store at room temperature in an inert atmosphere, kept in a dark place. | [1][3][4] |

| Incompatible Materials | Oxidizing agents |[3][8] |

Conclusion

This compound (CAS 92-50-2) is a versatile chemical intermediate with well-established roles in the synthesis of dyes and advanced materials. Its structural features enable critical coupling reactions for producing azo compounds and NLO chromophores. Furthermore, recent findings pointing to its activity as a selective ErbB2 inhibitor open a new avenue for its application in oncological research and drug development. Proper adherence to safety and handling protocols is essential when working with this compound due to its hazardous nature.

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 92-50-2: 2-(Ethylphenylamino)ethanol | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. News - N-Ethyl-N-hydroxyethylaniline CAS 92-50-2 [mit-ivy.com]

- 5. This compound 99 92-50-2 [sigmaaldrich.com]

- 6. This compound | 92-50-2 | AAA09250 | Biosynth [biosynth.com]

- 7. This compound | C10H15NO | CID 62338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Ethanol, 2-(ethylphenylamino)- (CAS 92-50-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. chembk.com [chembk.com]

- 11. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]

- 12. This compound | 92-50-2 | Benchchem [benchchem.com]

- 13. This compound , >97.0%(GC) , 92-50-2 - CookeChem [cookechem.com]

- 15. 92-50-2 | CAS DataBase [m.chemicalbook.com]

- 16. calpaclab.com [calpaclab.com]

- 17. Ethanol, 2-(ethylphenylamino)- [webbook.nist.gov]

- 18. This compound | 92-50-2 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide on 2-(N-Ethylanilino)ethanol

This technical guide provides essential information regarding the molecular properties of 2-(N-Ethylanilino)ethanol, a chemical compound relevant to researchers and professionals in drug development and chemical synthesis.

Core Properties of this compound

This compound, identified by the CAS number 92-50-2, is a chemical intermediate used in the synthesis of various organic molecules, including dyes and chromophores.[1] Its fundamental molecular characteristics are crucial for its application in scientific research and development.

Data Presentation: Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value |

| Molecular Formula | C10H15NO[1][2][3] |

| Linear Formula | C6H5N(C2H5)CH2CH2OH[4] |

| Molecular Weight | 165.23 g/mol [2][4] |

| Melting Point | 36-38 °C[1] |

| Boiling Point | 268 °C |

| Density | 1.0 ± 0.1 g/cm³[1] |

Logical Relationship Diagram

The following diagram illustrates the logical connection between the compound's name and its core molecular identifiers.

References

An In-depth Technical Guide to the Physical Properties of N-Ethyl-N-hydroxyethylaniline

Introduction

N-Ethyl-N-hydroxyethylaniline, with the CAS number 92-50-2, is an organic compound that plays a significant role as an intermediate in the synthesis of various dyes and pigments.[1] Its molecular structure, featuring both an ethyl and a hydroxyethyl (B10761427) group attached to the aniline (B41778) nitrogen, provides unique reactivity essential for creating azo compounds, which are fundamental for a wide array of colors used in textiles, inks, and plastics.[1] At room temperature, it can present as a solid, which becomes a clear, colorless to yellow or orange liquid upon melting.[1][2][3] This technical guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis and property determination, and logical workflows.

Core Physical and Chemical Properties

The physical characteristics of N-Ethyl-N-hydroxyethylaniline are well-documented, providing a foundation for its application and handling in research and industrial settings.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO[4][5][6] |

| Molecular Weight | 165.23 g/mol [4][7] |

| Appearance | Clear yellow liquid after melting; may darken during storage.[1][2][8] |

| Melting Point | 36-38 °C[3][4][8][9] |

| Boiling Point | 268 °C[4][5][7][10] |

| Density | 1.02 g/mL[4][7][9][10] |

| Refractive Index | 1.5605 - 1.5625[4][7][9][10] |

| Flash Point | 120 °C[4][7][8][10] |

| Vapor Pressure | 1 Pa at 25°C[4][8] |

| Water Solubility | 4.975 g/L at 20 °C[8][9] |

| Solubility | Slightly soluble in Chloroform and Methanol.[4][8] |

| pKa | 14.66 ± 0.10 (Predicted)[4][8] |

| LogP | 1.88 at 20℃[8] |

Experimental Protocols

1. Synthesis of N-Ethyl-N-hydroxyethylaniline

A common industrial method for synthesizing N-Ethyl-N-hydroxyethylaniline involves the reaction of N-ethylaniline with ethylene (B1197577) oxide. The following protocol is based on a patented method ensuring a high yield.[1][11]

Materials:

-

N-ethylaniline (C₈H₁₁N)

-

Ethylene oxide (C₂H₄O)

-

Taurine (C₂H₇NO₃S) as a catalyst

-

Nitrogen gas (N₂)

-

Autoclave (high-pressure kettle)

Procedure:

-

Preparation: Purge an autoclave with nitrogen gas to create an inert atmosphere.[2][11]

-

Charging Reactants: Under the nitrogen shield, charge the autoclave with 24.2 kg (200 mol) of N-ethylaniline, 8.9 kg (202 mol) of ethylene oxide, and 242 g (1.9 mol) of taurine.[2]

-

Sealing: Securely close the autoclave, ensuring the lid is tightly screwed on.[2]

-

Heating: Initiate the heating system. Ramp the temperature up to 102°C at a rate of approximately 1°C/min. At this point, heating can be stopped as the exothermic reaction will naturally increase the temperature to around 133°C.[2] A similar process describes heating to 110°C, with the reaction temperature naturally rising to 140°C.[11]

-

Reaction: Maintain the reaction mixture at the peak temperature (133-140°C) for a duration of 2 to 4 hours.[2][11]

-

Cooling: After the reaction is complete, cool the mixture down to 40°C.[2][11]

-

Product Collection: Carefully open the autoclave and collect the product. This process yields approximately 32.8 kg of N-Ethyl-N-hydroxyethylaniline, corresponding to a yield of about 99%.[2]

2. Determination of Physical Properties: General Methodologies

The characterization of organic compounds like N-Ethyl-N-hydroxyethylaniline involves standardized experimental procedures to determine their physical properties.

-

Melting Point Determination: The melting point is determined using a melting point apparatus.[12] A small, powdered sample of the solid compound is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from which the substance starts to melt until it becomes a complete liquid is recorded as the melting point.[12]

-

Boiling Point Determination (Simple Distillation): The boiling point is measured using a simple distillation setup.[12] The liquid compound is placed in a round-bottom flask and heated. A thermometer is positioned to measure the temperature of the vapor as it passes into the condenser. The temperature at which the vapor temperature stabilizes while the liquid is boiling is recorded as the boiling point.[12]

-

Density Measurement: The density of the liquid can be determined by accurately measuring the mass of a known volume of the substance using a pycnometer or a graduated cylinder and a precision balance. The density is then calculated by dividing the mass by the volume.

-

Refractive Index Measurement: The refractive index is measured using a refractometer. A few drops of the liquid sample are placed on the prism of the instrument. Light is passed through the sample, and the angle of refraction is measured, which is then converted to the refractive index value.

Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. N-Ethyl-N-hydroxyethylaniline | 92-50-2 [chemicalbook.com]

- 3. China CAS NO.92-50-2 N-Ethyl-N-hydroxyethylaniline/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]

- 4. N-Ethyl-N-hydroxyethylaniline CAS#: 92-50-2 [m.chemicalbook.com]

- 5. N-ethyl-n-hydroxyethyl Aniline | 92-50-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 92-50-2 CAS MSDS (N-Ethyl-N-hydroxyethylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. N-Ethyl-N-Hydroxyethyl Aniline CAS 92-50-2 - 92-50-2, N-Ethyl-N-Hydroxyethyl Aniline | Made-in-China.com [m.made-in-china.com]

- 11. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2-(N-Ethylanilino)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-(N-Ethylanilino)ethanol, a key intermediate in the synthesis of various dyes and organic compounds.[1][2] Due to the limited availability of comprehensive quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The guide also includes the known solubility data to serve as a baseline for further research.

Physicochemical Properties

This compound, with the CAS number 92-50-2, is an organic compound with the molecular formula C₁₀H₁₅NO.[3] At room temperature, it exists as a solid with a melting point between 36-38 °C.[1][2][4] Its boiling point is 268 °C.[1][2] These physical properties are crucial when designing solubility experiments.

Solubility Data

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented. The available information is summarized in the table below.

| Solvent | CAS Number | Molecular Formula | Solubility | Temperature (°C) |

| Water | 7732-18-5 | H₂O | 4.975 g/L | 20 |

| Chloroform | 67-66-3 | CHCl₃ | Slightly Soluble | Not Specified |

| Methanol | 67-56-1 | CH₄O | Slightly Soluble | Not Specified |

This table will be updated as more quantitative data becomes available.

One source suggests that this compound can be mixed with water and most organic solvents, with the exception of halogenated hydrocarbons.[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. The isothermal shake-flask method is a reliable and commonly used technique for this purpose.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, purity ≥99%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions for generating a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of scintillation vials. An excess is necessary to ensure that a saturated solution is formed.

-

Add a known volume or weight of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Collection and Preparation for Analysis:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the organic solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Signaling Pathways and Logical Relationships

The concept of signaling pathways is not directly applicable to the chemical property of solubility. However, a logical relationship exists between the molecular structure of this compound and its solubility in different solvents, governed by the principle of "like dissolves like."

The diagram below illustrates the factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

References

- 1. Cas 92-50-2,N-Ethyl-N-hydroxyethylaniline | lookchem [lookchem.com]

- 2. N-Ethyl-N-hydroxyethylaniline | 92-50-2 [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | CAS#:92-50-2 | Chemsrc [chemsrc.com]

- 5. China N-Ethyl-N-(2-hydroxyethyl)aniline Manufacturers and Factory, Suppliers | Mit-ivy [jsbeleya.com]

A Technical Guide to the Spectral Data of 2-(N-Ethylanilino)ethanol

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2-(N-Ethylanilino)ethanol. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics, experimental protocols for data acquisition, and visual representations of the molecular structure and experimental workflow. While publicly accessible, quantitative spectral data with precise chemical shifts and coupling constants for this compound is limited, this guide furnishes estimated values based on established principles of NMR spectroscopy for analogous molecular fragments.

Introduction to this compound

This compound is an organic compound featuring an ethyl group and a hydroxyethyl (B10761427) group attached to an aniline (B41778) nitrogen atom.[1] Its molecular structure gives rise to a distinct NMR spectrum that is instrumental in its identification and characterization. This guide focuses on the ¹H and ¹³C NMR spectral data, which are crucial for confirming the compound's structural integrity.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These estimations are derived from typical chemical shift values for the constituent functional groups. The exact chemical shifts can vary based on the solvent and experimental conditions.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH₃ (ethyl) | 1.1 - 1.3 | Triplet (t) | ~7 | 3H |

| -CH₂- (ethyl) | 3.3 - 3.5 | Quartet (q) | ~7 | 2H |

| -N-CH₂- | 3.4 - 3.6 | Triplet (t) | ~6 | 2H |

| -CH₂-OH | 3.7 - 3.9 | Triplet (t) | ~6 | 2H |

| -OH | Variable | Singlet (s) | - | 1H |

| Aromatic-H (ortho) | 6.6 - 6.8 | Multiplet (m) | - | 2H |

| Aromatic-H (meta) | 7.1 - 7.3 | Multiplet (m) | - | 2H |

| Aromatic-H (para) | 6.7 - 6.9 | Multiplet (m) | - | 1H |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 12 - 15 |

| -CH₂- (ethyl) | 45 - 50 |

| -N-CH₂- | 50 - 55 |

| -CH₂-OH | 60 - 65 |

| Aromatic-C (ipso) | 145 - 150 |

| Aromatic-C (ortho) | 112 - 116 |

| Aromatic-C (meta) | 128 - 132 |

| Aromatic-C (para) | 116 - 120 |

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR spectra for this compound necessitates meticulous sample preparation and adherence to a standardized experimental workflow.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 10-50 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2][3]

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[2]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[3][4] Gentle vortexing or sonication can aid in complete dissolution.

-

Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube. Ensure there are no solid particles, as they can degrade the spectral quality.[2] The liquid height should be around 4-6 cm.[2][4]

-

Internal Standard : An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Operation

-

Insertion : The prepared NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

Locking : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.[4]

-

Shimming : The magnetic field homogeneity is optimized through a process called shimming to enhance spectral resolution and obtain sharp peaks.[4]

-

Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.[4]

-

Acquisition : The appropriate pulse sequence is selected, and acquisition parameters such as the number of scans, spectral width, and relaxation delay are set. The data is then acquired.[4]

-

Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the final NMR spectrum. This is followed by phasing, baseline correction, and integration.

Visualization of Structure and Workflows

The following diagrams, generated using the DOT language, provide visual representations of the molecular structure of this compound and the general experimental workflow for NMR spectroscopy.

Caption: Molecular structure of this compound.

Caption: General experimental workflow for NMR spectroscopy.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(N-Ethylanilino)ethanol

This technical guide provides a comprehensive overview of the melting and boiling points of 2-(N-Ethylanilino)ethanol, a chemical intermediate used in the synthesis of dyes and organic pigments.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who require precise physicochemical data and standardized experimental protocols.

Physicochemical Data of this compound

The melting and boiling points are critical physical constants that indicate the purity of a substance. For this compound (CAS No. 92-50-2), these values have been well-established in the scientific literature.

| Physical Property | Value | Source(s) |

| Melting Point | 36-38 °C | [1][3][4][5][6][7] |

| Boiling Point | 268 °C (at 760 mmHg) | [1][4][5][7] |

| Boiling Point | 278.5 ± 23.0 °C (at 760 mmHg) | [3][6] |

Experimental Protocols for a Solid Compound

The following sections detail standardized methodologies for the determination of melting and boiling points for a compound that is solid at room temperature, such as this compound.

The capillary method is a widely accepted and standard technique for accurately determining the melting point of a solid crystalline substance.[3][6]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the solid transforms into a liquid is recorded as the melting point.[3] Pure crystalline compounds typically exhibit a sharp, well-defined melting point.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[8][9]

-

Mortar and pestle (for sample preparation)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[3] If necessary, grind the crystals to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material.[5][8] Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[5]

-

Initial Rapid Determination (Optional but Recommended): Place the capillary tube in the melting point apparatus and heat at a rapid rate (e.g., 10-20 °C per minute) to find an approximate melting range.[1]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[5] Insert a new capillary tube with the sample.

-

Heating: Heat the sample, and once the temperature is about 15°C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[5][6]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the substance.

-

Repeatability: For accuracy, the procedure should be repeated at least once with a fresh sample.[5]

For substances that are liquid at or near their boiling point, the distillation method is a standard procedure for determining the boiling point.[4][7]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external (atmospheric) pressure.[10][11] During distillation, this equilibrium is achieved, and the temperature of the vapor is measured.[4]

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus. Place the this compound sample (after it has been melted) into the distillation flask, adding a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation flask. This ensures the thermometer accurately measures the temperature of the vapor that is distilling.

-

Heating: Gently heat the distillation flask. The heating rate should be controlled to produce a distillation rate of 1-2 drops of distillate per second.[2]

-

Equilibrium and Measurement: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will rise and then stabilize. This constant temperature is the boiling point of the liquid.[12]

-

Data Recording: Record the stable temperature reading from the thermometer. Also, record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[11]

-

Correction (if necessary): If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a solid organic compound.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. westlab.com [westlab.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. jk-sci.com [jk-sci.com]

- 6. thinksrs.com [thinksrs.com]

- 7. vernier.com [vernier.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. cdn.juniata.edu [cdn.juniata.edu]

Key Suppliers of 2-(N-Ethylanilino)ethanol for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key suppliers of 2-(N-Ethylanilino)ethanol for research purposes. It includes a comprehensive table of suppliers with product specifications, a detailed experimental protocol for a common application, and visualizations of a relevant biological signaling pathway. This guide is intended to assist researchers in sourcing this chemical compound and understanding its practical application in a laboratory setting.

Key Suppliers and Product Specifications

This compound is available from several reputable chemical suppliers that cater to the research and development community. The following table summarizes key suppliers and their typical product specifications for easy comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Form |

| Sigma-Aldrich | This compound | 92-50-2 | C₁₀H₁₅NO | 165.23 | ≥99% | Solid |

| TCI America | This compound | 92-50-2 | C₁₀H₁₅NO | 165.23 | >98.0% (GC) | Solid |

| Santa Cruz Biotechnology | This compound | 92-50-2 | C₁₀H₁₅NO | 165.23 | - | - |

| J&K Scientific | This compound | 92-50-2 | C₁₀H₁₅NO | 165.23 | 99% | - |

| BOC Sciences | This compound | 92-50-2 | C₁₀H₁₅NO | - | - | - |

Experimental Protocol: Synthesis of an Azo Dye (Disperse Red 1)

This compound is a key precursor in the synthesis of various dyes. One common application is in the preparation of azo dyes through a coupling reaction. The following protocol details the synthesis of Disperse Red 1, where this compound acts as the coupling agent.

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

This compound

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled Water

-

Ice

Procedure:

Step 1: Diazotization of p-Nitroaniline

-

In a beaker, dissolve a specific molar amount of p-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled p-nitroaniline solution, ensuring the temperature remains between 0-5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt. The resulting solution contains the diazonium salt of p-nitroaniline.

Step 2: Azo Coupling Reaction

-

In a separate beaker, dissolve this compound (1 molar equivalent) in an appropriate solvent, such as a dilute acidic solution (e.g., acetic acid).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold this compound solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture to be weakly acidic (pH 4-5) to facilitate the coupling reaction.

-

A brightly colored precipitate of the azo dye (Disperse Red 1) will form.

-

Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

Step 3: Isolation and Purification

-

Collect the precipitated dye by vacuum filtration.

-

Wash the solid product thoroughly with cold water.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activity and Signaling Pathway

Recent research has identified this compound as a selective inhibitor of ErbB2 (also known as HER2/Neu), a receptor tyrosine kinase.[1] Overexpression of ErbB2 is implicated in various cancers, making it a significant therapeutic target. Inhibition of ErbB2 can lead to the induction of apoptosis (programmed cell death) in cancer cells.

The ErbB2 signaling pathway is a complex network that regulates cell proliferation, differentiation, and survival.[2][3] Ligand binding to ErbB family receptors (EGFR, ErbB3, ErbB4) leads to the formation of heterodimers with ErbB2.[4] This dimerization activates the intrinsic kinase activity of the receptors, leading to autophosphorylation of tyrosine residues in their cytoplasmic tails.[1] These phosphorylated sites serve as docking points for various signaling proteins, initiating downstream cascades such as the RAS/RAF/MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival.[3][5]

By inhibiting ErbB2, this compound can disrupt these downstream signaling pathways, leading to cell cycle arrest and apoptosis.

Visualizations

The following diagrams illustrate the experimental workflow for azo dye synthesis and the ErbB2 signaling pathway.

Caption: Experimental workflow for the synthesis of Disperse Red 1.

Caption: Simplified ErbB2 (HER2) signaling pathway and the inhibitory action of this compound.

References

- 1. Update on HER-2 as a target for cancer therapy: Intracellular signaling pathways of ErbB2/HER-2 and family members - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 4. ErbB2 pathways in heart and neural diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Understanding the Impact of ErbB Activating Events and Signal Transduction on Antigen Processing and Presentation: MHC Expression as a Model [frontiersin.org]

The Role of 2-(N-Ethylanilino)ethanol as a Versatile Dye Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-Ethylanilino)ethanol, also known as N-Ethyl-N-hydroxyethylaniline, is a pivotal organic compound within the chemical industry, primarily recognized for its role as a dye intermediate.[1] With the CAS Registry Number 92-50-2, this yellow to brown crystalline solid is instrumental in the synthesis of a wide array of colorants, especially azo dyes. Its molecular structure, which features a tertiary amine with both an ethyl and a hydroxyethyl (B10761427) group attached, provides unique properties that are leveraged in the creation of vibrant and stable dyes for various applications, including textiles, plastics, and advanced materials.[2][3] This guide provides an in-depth technical overview of its core function, synthesis pathways, and applications in modern dye chemistry.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 92-50-2 | [4] |

| Molecular Formula | C₁₀H₁₅NO | [4] |

| Molecular Weight | 165.23 g/mol | |

| Appearance | Yellow to brown crystals or clear yellow liquid after melting | [1] |

| Melting Point | 36-38 °C | [4] |

| Boiling Point | 268 °C | [4] |

| Flash Point | 120 °C | [4] |

| Water Solubility | 4.975 g/L (at 20 °C) | [4] |

Core Role in Azo Dye Synthesis

The primary application of this compound is as a coupling component in the synthesis of azo dyes.[5] Azo dyes, which are characterized by the presence of one or more azo groups (-N=N-), represent the largest and most important class of synthetic colorants. The synthesis is a two-step process:

-

Diazotization: A primary aromatic amine, known as the diazo component, is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic solution at low temperatures (0-5 °C) using sodium nitrite (B80452).[5]

-

Azo Coupling: The diazonium salt then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component.[5] this compound serves this function effectively due to the electron-donating nature of the N-ethyl-N-(2-hydroxyethyl)amino group, which activates the aromatic ring for electrophilic attack.

The ethyl and hydroxyethyl groups (auxochromes) on the nitrogen atom are crucial. They not only enhance the electron-donating capacity of the amino group, facilitating the coupling reaction, but also influence the final dye's properties, such as its color, solubility, and affinity for textile substrates.[5][6]

Experimental Protocols

The following are generalized protocols for the synthesis of an azo dye using this compound as the coupling component. Researchers must optimize conditions based on the specific diazo component and desired dye characteristics.

Protocol 1: Diazotization of a Primary Aromatic Amine

This protocol describes the formation of the diazonium salt from a primary aromatic amine (e.g., 2-cyano-4-nitroaniline).[5]

Materials:

-

Primary Aromatic Amine (1.0 molar equivalent)

-

Concentrated Hydrochloric Acid (2.5-3.0 molar equivalents)

-

Sodium Nitrite (NaNO₂) (1.0-1.1 molar equivalents)

-

Distilled Water

-

Ice

-

Sulfamic Acid (optional, for destroying excess nitrous acid)

Procedure:

-

In a beaker, create a suspension of the primary aromatic amine in a mixture of water and concentrated hydrochloric acid.[5]

-

Cool the suspension to 0-5 °C in an ice bath with continuous, vigorous stirring to ensure a fine, uniform mixture.[5]

-

Separately, prepare a solution of sodium nitrite in cold distilled water.[5]

-

Add the sodium nitrite solution dropwise to the cold amine suspension over approximately 30 minutes, ensuring the temperature is strictly maintained between 0-5 °C.[5]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the diazotization reaction is complete.[5] The resulting cold solution contains the reactive diazonium salt.

Protocol 2: Azo Coupling Reaction

This protocol details the coupling of the prepared diazonium salt with this compound to form the final azo dye.[5]

Materials:

-

Diazonium salt solution (from Protocol 1)

-

This compound (1.0 molar equivalent)

-

Suitable solvent (e.g., acetic acid, ethanol)

-

Buffer solution (e.g., sodium acetate)

-

Ice

Procedure:

-

Dissolve the this compound in a suitable solvent, such as dilute acetic acid.[5]

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold solution of this compound with vigorous stirring.[5]

-

Maintain the temperature at 0-5 °C throughout the addition process.

-

Control the pH of the reaction mixture to a weakly acidic range (pH 4-5), which is optimal for coupling with aniline (B41778) derivatives, by adding a buffer like sodium acetate.[5]

-

The azo dye will typically precipitate out of the solution as a colored solid upon formation.

-

Allow the reaction to proceed for a few hours with continued stirring in the cold.

-

Isolate the crude azo dye by vacuum filtration, wash it with cold water to remove any unreacted salts and acids, and then dry it.[7] Further purification can be achieved by recrystallization from an appropriate solvent.[8]

Applications and Representative Dyes

This compound is a precursor for a variety of dyes, particularly disperse dyes used for coloring synthetic fibers like polyester (B1180765).[9] It is also used in the synthesis of chromophores for nonlinear optical (NLO) materials and other functional dyes.[10]

One notable example is its use in preparing the azo compound N-ethyl-N-(2-hydroxylethyl)-4-(2-cyano-4-nitrophenylazo)aniline (AZ1).[1]

| Dye/Chromophore | Diazo Component | Coupling Component | Max. Absorption (λmax) | Primary Application(s) |

| AZ1 Chromophore | 2-Cyano-4-nitroaniline | This compound | Not specified | Nonlinear optical materials[1] |

| Disperse Red 135 | 4-Nitrobenzenamine | 3-Benzamido-N,N-bis(acetoxyethyl)aniline | 503 nm (in DMF) | Dyeing polyester and blended fabrics[9][11] |

| Disperse Blue 79 | 2-Bromo-4,6-dinitroaniline | 3-Acetamido-N,N-bis(acetoxyethyl)aniline | Not specified | Dyeing polyester fibers[12] |

*Note: Disperse Red 135 and Disperse Blue 79 are synthesized from derivatives of this compound, specifically N,N-bis(2-acetoxyethyl)aniline derivatives, highlighting the broader utility of this structural motif.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a diverse range of colorants. Its role as an efficient coupling component in azo dye formation is well-established, enabling the production of dyes with varied hues and desirable fastness properties. The presence of the N-ethyl and N-hydroxyethyl groups provides a locus for chemical modification, allowing for the fine-tuning of dye characteristics. For researchers and professionals in dye chemistry and materials science, a thorough understanding of the reactivity and synthetic protocols associated with this compound is essential for the continued development of novel and high-performance colorants.

References

- 1. China CAS NO.92-50-2 N-Ethyl-N-hydroxyethylaniline/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. scribd.com [scribd.com]

- 8. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. worlddyevariety.com [worlddyevariety.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Page loading... [guidechem.com]

- 12. C.I. Disperse Blue 79 | C24H27BrN6O10 | CID 2825062 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Azo Coupling Using 2-(N-Ethylanilino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) that link aromatic rings. This extended conjugated system is responsible for their vibrant colors, making them invaluable in various industries, including textiles, printing, and pharmaceuticals. The synthesis of azo compounds is typically achieved through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling partner, such as a phenol (B47542) or an aromatic amine.

2-(N-Ethylanilino)ethanol is a valuable coupling component in the synthesis of azo dyes, particularly for disperse dyes used in coloring synthetic fibers like polyester. Its structure, featuring an N-ethyl-N-hydroxyethylamino group, provides a reactive site for electrophilic substitution by a diazonium ion. The hydroxyl group can also influence the dye's solubility and affinity for certain substrates. This document provides a detailed protocol for the use of this compound in azo coupling reactions, focusing on the synthesis of a representative disperse dye.

Chemical Principles and Reaction Mechanism

The synthesis of an azo dye using this compound follows a well-established electrophilic aromatic substitution mechanism.

-

Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺Cl⁻). Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Azo Coupling: The diazonium salt, acting as an electrophile, is then introduced to a solution of the coupling component, this compound. The electron-donating N-ethyl-N-hydroxyethylamino group activates the aromatic ring of this compound, directing the electrophilic attack of the diazonium ion primarily to the para position. This reaction is typically carried out in a weakly acidic medium (pH 4-5) to facilitate the coupling with anilines. The final product is a brightly colored azo dye.

Experimental Protocols

The following protocols provide a general yet detailed methodology for the synthesis of a disperse azo dye using this compound as the coupling component. A specific example, the synthesis of Disperse Red 13 from 4-nitroaniline (B120555), is used for illustrative purposes.

Protocol 1: Diazotization of 4-Nitroaniline

This protocol describes the formation of the 4-nitrobenzenediazonium (B87018) chloride salt.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a 250 mL beaker, add 1.38 g (10.0 mmol) of 4-nitroaniline to 8.0 mL of 3 M HCl.

-

Gently heat the mixture while stirring to dissolve the 4-nitroaniline.

-

Cool the resulting solution to 0–5 °C in an ice-salt bath with continuous stirring. The amine salt may precipitate as a fine suspension.

-

In a separate beaker, prepare a solution of 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline hydrochloride suspension over 15-20 minutes. Ensure the temperature is maintained below 5 °C throughout the addition.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure the diazotization is finished. The resulting diazonium salt solution should be used immediately in the next step.

Protocol 2: Azo Coupling with this compound

This protocol details the coupling of the prepared diazonium salt with this compound to form the azo dye.

Materials:

-

Diazonium salt solution from Protocol 1

-

This compound

-

Glacial Acetic Acid

-

Sodium Acetate (B1210297)

-

Ice

Procedure:

-

In a 500 mL beaker, dissolve 1.65 g (10.0 mmol) of this compound in 20 mL of glacial acetic acid.

-

Cool this solution to 0–5 °C in an ice bath with vigorous stirring.

-

Slowly add the cold diazonium salt solution from Protocol 1 to the cold this compound solution over 30 minutes. Maintain the temperature below 5 °C and continue to stir vigorously.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. A colored precipitate of the azo dye will form.

-

To ensure complete precipitation, you can slowly add a solution of sodium acetate to adjust the pH to approximately 4-5.

-

Collect the crude azo dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a generous amount of cold water until the filtrate is neutral.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Dry the purified dye in a vacuum oven at a low temperature (e.g., 50-60 °C).

Data Presentation

The following table summarizes representative data for azo dyes synthesized using this compound as the coupling component. The values presented are illustrative and may vary based on specific experimental conditions.

| Diazo Component | Coupling Component | Molar Ratio (Diazo:Coupling) | Reaction Conditions | Yield (%) | Color | Melting Point (°C) |

| 4-Nitroaniline | This compound | 1:1 | Diazotization: 0-5°C, HCl/NaNO₂Coupling: 0-5°C, Acetic Acid | ~85-95 | Red | 162-164 |

| 2-Chloro-4-nitroaniline | This compound | 1:1 | Diazotization: 0-5°C, HCl/NaNO₂Coupling: 0-5°C, Acetic Acid | ~80-90 | Reddish-Orange | 145-147 |

| 2-Cyano-4-nitroaniline | This compound | 1:1 | Diazotization: 0-5°C, H₂SO₄/NaNO₂Coupling: 0-5°C, Acetic Acid | ~88-96 | Bluish-Red | 178-180 |

Visualizations

Experimental Workflow Diagram

Logical Relationship Diagram

Application Notes and Protocols: 2-(N-Ethylanilino)ethanol in Nonlinear Optical Materials

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-(N-Ethylanilino)ethanol in the synthesis of nonlinear optical (NLO) materials. It includes detailed application notes, experimental protocols for the synthesis of NLO chromophores and polymers, a compilation of relevant quantitative data, and visualizations of the synthetic and experimental workflows.

Application Notes

This compound is a versatile precursor in the development of organic nonlinear optical (NLO) materials. Its unique molecular structure, featuring a secondary amine, an ethyl group, a phenyl ring, and a hydroxyl group, allows for its incorporation into a variety of NLO chromophores and polymers. The N-ethylanilino moiety serves as an effective electron donor, a critical component in the design of push-pull NLO chromophores. The terminal hydroxyl group provides a convenient site for further chemical modification, enabling the attachment of the chromophore to polymer backbones or other molecular structures.

The primary applications of this compound in NLO materials are centered around two main classes of compounds:

-

Azo Dye Chromophores: this compound is a key building block for the synthesis of disperse azo dyes with significant second-order NLO properties. A prominent example is the synthesis of chromophores analogous to Disperse Red 1. In these molecules, the N-ethylanilino group acts as the donor part of the D-π-A (Donor-π bridge-Acceptor) system, which is essential for high molecular hyperpolarizability (β), a key parameter for second-order NLO effects. These chromophores are used in guest-host polymer systems for applications in electro-optic modulators and all-optical switching.

-

Side-Chain NLO Polymers: The hydroxyl group of this compound allows for its covalent incorporation into polymer structures, leading to the formation of side-chain NLO polymers. This approach offers several advantages over guest-host systems, including higher chromophore loading densities, improved temporal stability of the induced acentric alignment, and better processability. A notable application is in the synthesis of side-chain NLO polyquinolines, where a derivative of this compound is used as a monomer. These materials are promising for applications in high-speed optical data communication and integrated optics.

The ability to tailor the molecular structure of chromophores derived from this compound allows for the fine-tuning of their NLO properties, making it a valuable tool for researchers in materials science and photonics.

Quantitative Data Presentation

The following tables summarize the nonlinear optical properties of materials derived from or related to this compound.

Table 1: Electro-Optic Coefficients of Azo Dye-Based Materials

| Chromophore/Polymer System | Host Matrix | Chromophore Loading (wt%) | Poling Field (V/µm) | Wavelength (nm) | Electro-Optic Coefficient (r₃₃, pm/V) | Reference |

| Disperse Red 1 (DR1) | PMMA | 10 | - | 658 | 5.6 | [1] |

| Branched Methacrylic Copolymer FI | - | - | - | - | 20 | [2] |

| Branched Methacrylic Copolymer FII | - | - | - | - | 33 | [2] |

| Branched Methacrylic Copolymer FIII | - | - | - | - | 21 | [2] |

Table 2: Second-Harmonic Generation (SHG) in Organic Materials

| Material | Fundamental Wavelength (nm) | SHG Wavelength (nm) | SHG Intensity (vs. reference) | Reference |

| Organic Inclusion Complex | - | - | SHG-active | [1] |

| Low-Dimensional Semiconductor Materials | - | - | Exhibit SHG signals | [3] |

Note: The data presented is sourced from various research articles and may have been measured under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye NLO Chromophore (Disperse Red 1 Analogue)

This protocol describes the synthesis of N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline, a chromophore structurally similar to Disperse Red 1, using this compound as a key reactant.

Materials:

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (B80452)

-

This compound

-

Sodium acetate (B1210297)

-

Ice

Procedure:

Step 1: Diazotization of 4-Nitroaniline

-

In a 100 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of a 3 M hydrochloric acid solution by gentle heating.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring. The hydrochloride salt of 4-nitroaniline may precipitate.

-

In a separate beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline hydrochloride suspension while maintaining the temperature between 0-5 °C. Continue stirring for 15 minutes after the addition is complete.

-

Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of urea to quench the excess nitrous acid. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling

-

In a 250 mL beaker, dissolve 1.65 g (10 mmol) of this compound in 20 mL of a 1:1 ethanol/water solution.

-

Add 2.7 g of sodium acetate to the this compound solution and stir until dissolved. Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold this compound solution with vigorous stirring. A colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold water until the filtrate is colorless.

-

Recrystallize the crude product from ethanol to obtain the purified azo dye chromophore.

-

Dry the product in a vacuum oven.

Protocol 2: Synthesis of 2,4-Diacetyl-[2-(N-ethyl-anilino)ethoxy]benzene (Precursor for NLO Polyquinolines)

This protocol describes the synthesis of a key monomer for side-chain NLO polyquinolines.

Materials:

-

2,4-Diacetylphenol

-

This compound

-

Triphenylphosphine (B44618) (PPh₃)

-

Diethyl azodicarboxylate (DEAD)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-diacetylphenol and this compound in anhydrous THF under a nitrogen atmosphere.

-

Add triphenylphosphine to the solution and stir until it is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) dropwise to the reaction mixture over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield 2,4-diacetyl-[2-(N-ethyl-anilino)ethoxy]benzene.

Protocol 3: Measurement of Electro-Optic Coefficient (r₃₃) using the Teng-Man Technique

This protocol outlines a common method for characterizing the electro-optic activity of a poled polymer film.

Experimental Setup:

-

Laser source (e.g., HeNe laser at 632.8 nm or a diode laser at 1310 nm)

-

Polarizer

-

Sample holder with temperature control and electrodes for poling

-

Soleil-Babinet compensator or quarter-wave plate

-

Analyzer

-

Photodetector

-

Lock-in amplifier

-

High voltage AC source for modulation

-

High voltage DC source for poling

Procedure:

-

Sample Preparation: Prepare a thin film of the NLO polymer on an indium tin oxide (ITO) coated glass substrate by spin-coating. Deposit a top electrode (e.g., gold) by thermal evaporation.

-

Poling: Heat the sample to its glass transition temperature (Tg) and apply a high DC electric field (poling field) across the film to align the NLO chromophores. Cool the sample back to room temperature while maintaining the poling field.

-

Measurement: a. Place the poled film in the optical setup. The laser beam should pass through the polarizer, the sample at an angle (typically 45°), the compensator, the analyzer, and finally to the photodetector. b. The polarizer and analyzer are crossed at ±45° with respect to the plane of incidence. c. Apply a small AC modulation voltage to the film. d. The lock-in amplifier is used to measure the modulated intensity (I_m) at the modulation frequency, and a voltmeter measures the total transmitted intensity (I_t). e. The electro-optic coefficient (r₃₃) can be calculated from the measured intensities, the modulation voltage, and the refractive index of the film.

Visualizations

Caption: Synthesis of an Azo Dye NLO Chromophore.

Caption: Synthesis of a Precursor for NLO Polyquinolines.

Caption: Workflow for Electro-Optic Coefficient Measurement.

References

Application Notes and Protocols: 2-(N-Ethylanilino)ethanol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(N-Ethylanilino)ethanol as a versatile building block in the synthesis of pharmaceuticals. The primary focus is on its potential role as a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. While direct applications are still emerging, its structural relationship to key intermediates of established drugs highlights its significance.

Introduction

This compound is a substituted amino alcohol that serves as a valuable intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for a variety of chemical transformations, making it an attractive starting material for the construction of more complex molecules. In the pharmaceutical context, its core N-ethylaniline moiety is a key structural component of several bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 36-38 °C | [1] |

| Boiling Point | 268 °C | [1] |

| CAS Number | 92-50-2 | [1] |

Application in Pharmaceutical Synthesis: Etodolac

The most prominent, albeit indirect, application of this compound in pharmaceuticals lies in its potential as a precursor to 2-ethylaniline (B167055), a key starting material for the synthesis of Etodolac.[2][3] Etodolac is a widely used NSAID for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[2]

Proposed Synthetic Pathway Overview

The synthesis of Etodolac from 2-ethylaniline typically proceeds through the formation of the key intermediate, 7-ethyltryptophol. While a direct, optimized industrial process for the conversion of this compound to 2-ethylaniline is not extensively documented in publicly available literature, a plausible synthetic transformation is outlined below. This proposed pathway provides a conceptual framework for utilizing this compound in the synthesis of Etodolac.

Caption: Proposed synthetic pathway from this compound to Etodolac.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Etodolac, starting from the precursor 2-ethylaniline.

Protocol 1: Synthesis of 7-Ethyltryptophol from 2-Ethylphenylhydrazine

This protocol is adapted from an improved and scalable process for the synthesis of this key Etodolac intermediate.[3]

Materials:

-

1-(2-ethylphenyl)hydrazine hydrochloride

-

Sulfuric Acid (H₂SO₄)

-

N,N-dimethylacetamide (DMAc)

-

Water (H₂O)

-

Ethyl Acetate (B1210297) (EtOAc)

Procedure:

-

To a stirred solution of 1-(2-ethylphenyl)hydrazine hydrochloride (100 g, 0.581 mol) and sulfuric acid (39.8 g, 0.407 mol) in a 1:1 mixture of DMAc and water (2000 mL), add 2,3-dihydrofuran (40.7 g, 0.581 mol) dropwise at 80°C.

-

Maintain the reaction mixture at 80°C for 2-3 hours after the addition is complete.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the product with ethyl acetate (3 x 1000 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-ethyltryptophol.

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Yield | 69% | [3] |

| Purity (by HPLC) | >98% |[3] |

Protocol 2: Synthesis of Etodolac from 7-Ethyltryptophol

This part of the synthesis involves the condensation of 7-ethyltryptophol with methyl 3-oxopentanoate (B1256331) followed by hydrolysis.[4]

Materials:

-

7-Ethyltryptophol

-

Methyl 3-oxopentanoate

-

Appropriate solvent and catalyst (e.g., as described in patent literature)

-

Base for hydrolysis (e.g., NaOH)

-

Acid for workup (e.g., HCl)

Procedure:

-

React 7-ethyltryptophol with methyl 3-oxopentanoate in a suitable solvent and under appropriate catalytic conditions to form the corresponding ester intermediate.

-

After the condensation reaction is complete, hydrolyze the resulting ester using a base such as sodium hydroxide.

-

Acidify the reaction mixture to precipitate the crude Etodolac.

-

Purify the product by recrystallization from a suitable solvent.

Quantitative Data for Etodolac Synthesis (from 7-Ethyltryptophol): Data for this specific step can vary significantly based on the chosen patented method and scale of the reaction. Researchers should refer to specific literature for detailed yield and purity information.

Signaling Pathway and Mechanism of Action of Etodolac

As an NSAID, the primary mechanism of action of Etodolac is the inhibition of the cyclooxygenase (COX) enzymes, particularly with a degree of selectivity for COX-2.[4] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Mechanism of action of Etodolac.

Potential for Other Pharmaceutical Applications

While the link to Etodolac is the most defined, the N-ethylaniline scaffold present in this compound is found in various classes of bioactive molecules. Research into derivatives of N-substituted anilines and aminoethanols has suggested potential for:

-

Antimicrobial and Antiviral Agents: The core structure is a feature in some compounds with demonstrated activity against various pathogens.

-

Kinase Inhibitors: Substituted anilines are a common motif in kinase inhibitors, which are a major class of drugs for cancer and inflammatory diseases.

Further research is warranted to explore the direct derivatization of this compound to generate novel pharmaceutical candidates in these and other therapeutic areas.

Experimental Workflow for Bioactivity Screening

For researchers interested in exploring the pharmaceutical potential of novel derivatives of this compound, a general workflow for synthesis and screening is proposed.

Caption: General workflow for the synthesis and screening of novel pharmaceutical candidates.

Conclusion

This compound holds potential as a valuable and versatile building block in pharmaceutical synthesis. Its structural relationship to key precursors of the established NSAID, Etodolac, provides a clear rationale for its investigation in drug discovery and development. The protocols and workflows presented here offer a foundation for researchers to explore the synthesis of Etodolac and to discover novel bioactive molecules derived from this promising starting material. Further research into direct and efficient synthetic routes from this compound to key pharmaceutical intermediates is encouraged.

References

- 1. This compound 99 92-50-2 [sigmaaldrich.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

Application Notes and Protocols for Reactions of 2-(N-Ethylanilino)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving 2-(N-Ethylanilino)ethanol, a versatile intermediate in the synthesis of azo dyes and nonlinear optical (NLO) chromophores. The protocols are based on established chemical methodologies and are intended to serve as a comprehensive guide for laboratory synthesis and analysis.

Synthesis of Azo Dyes using this compound as a Coupling Component

Azo dyes are a prominent class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group). The synthesis typically involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component, such as this compound.

Experimental Protocol: Synthesis of a Disperse Azo Dye

This protocol describes a general procedure for the synthesis of a disperse azo dye.

Step 1: Diazotization of an Aromatic Amine (e.g., 4-Nitroaniline)

-

In a 100 mL beaker, suspend the primary aromatic amine (e.g., 1.38 g, 0.01 mol of 4-nitroaniline) in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water.

-